molecular formula C17H23N5O5 B2923056 methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887466-37-7

methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2923056
CAS No.: 887466-37-7
M. Wt: 377.401
InChI Key: XOFJJNRPRDMFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C17H23N5O5 and its molecular weight is 377.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformations and Synthetic Applications

Research has focused on transforming certain ring systems into various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, transformations of related compounds have been explored for the synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and diazaaceanthrylenes, highlighting the versatility of such structures in synthesizing complex heterocyclic systems (Kolar, Tiŝler, & Pizzioli, 1996).

Polymerization Catalysis

The compound's framework has analogs used in initiating controlled polymerization processes, demonstrating its potential in materials science. N-Heterocyclic carbenes, resembling the structural motifs of the compound, have catalyzed solution group transfer polymerization of various monomers, suggesting the compound's framework could play a role in novel polymerization catalysts (Raynaud, Liu, Gnanou, & Taton, 2010).

Synthesis of Hypermodified Nucleosides

The synthesis of hypermodified nucleosides, which are critical in understanding RNA function and protein synthesis, also leverages similar chemical frameworks. The first synthesis of a complex hypermodified nucleoside has been reported, which could be related to the research and development of therapeutic nucleosides or studying the biochemical role of modified RNA (Itaya & Kanai, 2002).

Properties

IUPAC Name

methyl 3-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5/c1-11-10-22-13-14(18-16(22)20(11)7-5-9-26-3)19(2)17(25)21(15(13)24)8-6-12(23)27-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFJJNRPRDMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.